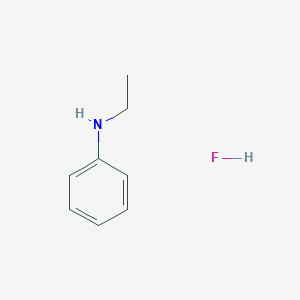
N-ethylaniline;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylaniline;hydrofluoride is a compound that combines N-ethylaniline, an aromatic amine, with hydrofluoride N-ethylaniline is a secondary amine with the chemical formula C8H11N, and hydrofluoride is a solution of hydrogen fluoride (HF) in water
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylaniline can be synthesized through the platinum-catalyzed hydroamination of ethylene with aniline . Another method involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced under hydrogenation conditions . The hydrofluoride component can be prepared by adding an ethereal solution of anhydrous HF to a slight excess of triethylamine at 0°C, followed by distillation .
Industrial Production Methods
Industrial production of N-ethylaniline typically involves the reduction of nitrobenzene with hydrogen in the presence of a catalyst. The hydrofluoride component is produced by reacting hydrogen fluoride with suitable organic or inorganic substrates.
Chemical Reactions Analysis
Types of Reactions
N-ethylaniline;hydrofluoride undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Can be reduced to form amines.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid.
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Triethylamine trihydrofluoride (Et3N·3HF) as a source of nucleophilic fluoride.
Major Products
Oxidation: Produces nitro compounds.
Reduction: Produces secondary amines.
Substitution: Produces fluorinated organic compounds.
Scientific Research Applications
N-ethylaniline;hydrofluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of fluorinated polymers and materials.
Mechanism of Action
The mechanism of action of N-ethylaniline;hydrofluoride involves its interaction with molecular targets through nucleophilic substitution and hydrogen bonding. The hydrofluoride component provides fluoride ions that can participate in various chemical reactions, enhancing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-methylaniline
- N,N-dimethylaniline
- Aniline
- N-phenylaniline
Uniqueness
N-ethylaniline;hydrofluoride is unique due to its combination of an aromatic amine with hydrofluoride, providing both nucleophilic and electrophilic properties. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
111830-19-4 |
|---|---|
Molecular Formula |
C8H12FN |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
N-ethylaniline;hydrofluoride |
InChI |
InChI=1S/C8H11N.FH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
InChI Key |
UPQRXFYMZGWWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


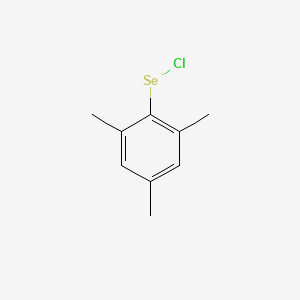
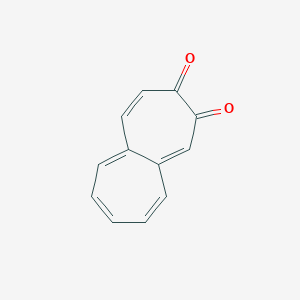
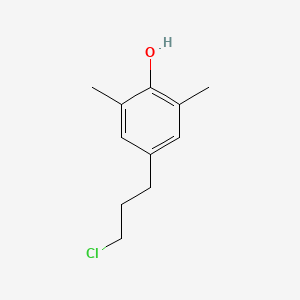
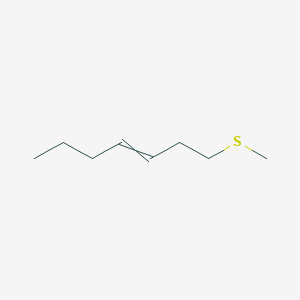
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
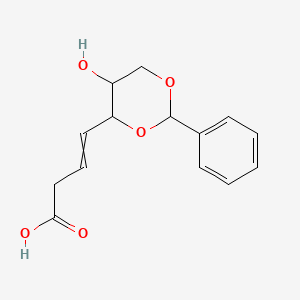

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
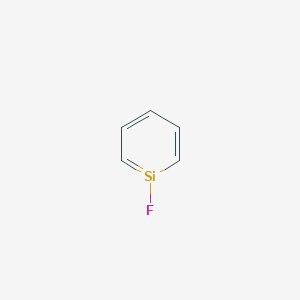

![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)

